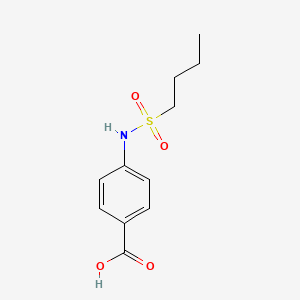

4-(Butane-1-sulfonamido)benzoic acid

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butane-1-sulfonamido)benzoic acid typically involves the reaction of benzoic acid derivatives with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization to obtain the compound in high purity .

化学反应分析

Types of Reactions: 4-(Butane-1-sulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

科学研究应用

Organic Synthesis

Role as a Catalyst:

4-(Butane-1-sulfonamido)benzoic acid serves as an effective catalyst in organic synthesis. It facilitates several reactions, such as:

- Esterifications

- Amidations

- Acylations

The sulfonamide group enhances the reactivity of the benzoic acid moiety, making it a versatile catalyst in various organic transformations. Researchers typically utilize it either as a solid catalyst or in solution, adjusting reaction conditions based on the specific transformation required.

Experimental Procedures:

- Catalyst Formulation: The compound is often used in conjunction with substrates like carboxylic acids or alcohols.

- Reaction Conditions: Variables such as temperature, time, and solvent are optimized to achieve high yields and selectivity.

Results:

Studies indicate that reactions utilizing this compound yield high conversion rates and product purity, demonstrating its efficacy as a catalyst in organic synthesis.

Pharmaceutical Research

Drug Development Potential:

The sulfonamide group in this compound allows for interactions with biological targets, which is critical in drug development. Researchers are exploring its derivatives for potential therapeutic applications, particularly focusing on:

- Antibacterial Activity: Sulfonamides inhibit bacterial folate synthesis by competing with para-aminobenzoic acid.

- Anti-inflammatory Properties: The compound has shown potential as a lipoxygenase inhibitor.

Experimental Procedures:

- Modification of Derivatives: Researchers modify the benzoic acid scaffold to create various derivatives.

- In Vitro Assays: Binding affinity and pharmacological properties are evaluated through computational studies and biological assays.

Results:

Promising derivatives have been identified that exhibit improved bioavailability and reduced toxicity compared to the parent compound. Quantitative measures include binding constants (K_d), IC50 values, and pharmacokinetic parameters .

Surface Chemistry and Materials Engineering

Surface Modification Applications:

this compound is utilized to modify the surfaces of materials such as nanoparticles, polymers, and electrodes. The sulfonamide group enhances adhesion and stability of these materials.

Experimental Procedures:

- Coating Techniques: The compound is dissolved in a solvent for surface modification via immersion or coating.

- Characterization Methods: Techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm successful modifications.

Results:

Surface modifications using this compound have been shown to improve material properties significantly, enhancing their applicability in various technological fields.

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against Gram-positive bacterial strains and other pathogens. Its derivatives may also show cytotoxic effects against certain cancer cell lines.

Case Studies:

Recent studies have demonstrated that derivatives of this compound can effectively inhibit specific enzymes involved in bacterial growth and inflammation. For instance:

作用机制

The mechanism of action of 4-(Butane-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group competitively inhibits the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects .

相似化合物的比较

- Sulfanilamide

- Sulfamethoxazole

- Sulfisoxazole

Comparison: 4-(Butane-1-sulfonamido)benzoic acid is unique due to its butane-1-sulfonamido group, which imparts distinct chemical properties compared to other sulfonamides. While sulfanilamide and sulfamethoxazole are well-known for their antibacterial activity, this compound offers potential advantages in terms of stability and solubility .

生物活性

4-(Butane-1-sulfonamido)benzoic acid is a sulfonamide compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₁O₃S. The compound features a benzoic acid moiety with a butane-1-sulfonamide group at the para position, which enhances its reactivity and biological interactions. The sulfonamide group is particularly significant for its pharmacological properties, including enzyme inhibition.

Enzyme Inhibition

This compound exhibits notable enzyme inhibition properties, particularly as an inhibitor of lipoxygenase and other enzymes involved in inflammatory processes. Sulfonamides are known to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid, which is crucial for bacterial growth and survival.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Lipoxygenase | Competitive inhibition | 5.2 |

| Carbonic Anhydrase III | Selective inhibition | 2.3 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, which have been observed in various studies. Sulfonamides generally exhibit antibacterial effects, and derivatives of this compound have shown activity against several bacterial strains .

Anti-inflammatory Properties

Research indicates that this compound may have applications in anti-inflammatory therapies due to its ability to inhibit lipoxygenase, an enzyme that catalyzes the production of inflammatory mediators. This characteristic can be leveraged in developing treatments for conditions like arthritis and asthma.

Antiviral and Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess antiviral activity and cytotoxic effects against certain cancer cell lines. For instance, derivatives have been tested for their efficacy against Hep-G2 liver cancer cells, demonstrating promising results in inhibiting cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various benzoic acid derivatives, this compound was found to significantly reduce cell viability in Hep-G2 cells at concentrations above 10 µM, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzoic acid scaffold can enhance binding affinity to target enzymes or receptors. Computational studies have identified key interactions that influence efficacy, guiding further drug design efforts .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Binding Affinity (nM) |

|---|---|---|

| Methyl substitution | Increased lipoxygenase inhibition | 150 |

| Hydroxyl group addition | Enhanced solubility | - |

属性

IUPAC Name |

4-(butylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSALSUOCAIDWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。